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N-(2,4-dichlorophenyl)-3-oxobutanamide has been utilized as a building block in the synthesis of various heterocyclic compounds, including pyrazoles and pyrimidines. These heterocycles possess diverse biological activities and are prevalent in numerous pharmaceuticals. A study published in the European Journal of Medicinal Chemistry demonstrated the use of N-(2,4-dichlorophenyl)-3-oxobutanamide in the synthesis of novel pyrazole derivatives exhibiting potential anti-inflammatory properties.
The molecule can be employed as a precursor for the synthesis of modified peptides, introducing a 2,4-dichlorophenyl and a ketone functionality into the peptide chain. This modification can potentially influence the bioactivity, stability, and cell permeability of the peptides. A research article published in the journal Molecules reported the incorporation of N-(2,4-dichlorophenyl)-3-oxobutanamide into a peptide sequence, aiming to enhance its antitumor activity.
N-(2,4-dichlorophenyl)-3-oxobutanamide is an organic compound characterized by its unique structure, which includes a butanamide moiety and a dichlorophenyl group. Its molecular formula is . The compound features a carbonyl group adjacent to the amide nitrogen, which plays a significant role in its reactivity and biological activity. The presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring contributes to its chemical properties and potential biological effects.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous or organic solvent |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Amines or thiols | Varies based on nucleophile |
N-(2,4-dichlorophenyl)-3-oxobutanamide exhibits various biological activities, including antimicrobial and anticancer properties. These activities are often mediated through non-covalent interactions such as hydrogen bonding and π-π stacking with biological targets. The compound has been shown to influence biochemical pathways related to cell signaling and metabolism, potentially leading to significant physiological effects. Its pharmacokinetics suggest that it is well-absorbed and distributed in biological systems, metabolized by various enzymes, and excreted primarily through urine.
The synthesis of N-(2,4-dichlorophenyl)-3-oxobutanamide typically involves the reaction of 2,4-dichloroaniline with ethyl acetoacetate. This reaction is carried out in the presence of a base such as sodium ethoxide under reflux conditions. The resulting product is then purified through recrystallization. In industrial settings, optimizing reaction conditions such as temperature and solvent can enhance yield and efficiency. Continuous flow reactors may also be employed to improve the synthesis process.
N-(2,4-dichlorophenyl)-3-oxobutanamide has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing new drugs targeting specific diseases. Additionally, its derivatives could be explored for use in agrochemicals or as intermediates in organic synthesis.
Studies on N-(2,4-dichlorophenyl)-3-oxobutanamide indicate that it interacts with various proteins and enzymes through non-covalent means. This interaction profile suggests potential for modulating biochemical pathways involved in disease processes. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.
N-(2,4-dichlorophenyl)-3-oxobutanamide can be compared with several structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2,4-dichlorophenyl)-2-oxopropanamide | Contains a dichlorophenyl group at a different position | Different biological activity profile |
| N-(2,4-dichlorophenyl)-3-oxopropanamide | Similar but with a propanamide moiety | Variance in steric hindrance |
| N-(phenyl)-3-oxobutanamide | Lacks halogen substitution | Serves as a baseline for comparing halogen effects |
N-(2,4-dichlorophenyl)-3-oxobutanamide stands out due to its specific structural features, such as the position of the carbonyl group and the dichlorophenyl moiety, which influence its reactivity and biological activity compared to its analogs.
Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis due to their low toxicity, ready availability, easy handling, and clean transformations. These reagents serve as environmentally friendly alternatives to heavy-metal-based oxidants containing harmful elements such as Pb(IV), Hg(II), and Tl(III). Among these reagents, (diacetoxyiodo)benzene (DIB) has demonstrated remarkable utility in the oxidative transformation of N-(2,4-dichlorophenyl)-3-oxobutanamide and related compounds.
The mechanism of DIB-mediated oxidation typically involves the initial formation of a complex between the iodine(III) center and the substrate, followed by ligand exchange and subsequent oxidative transformation. When applied to N-(2,4-dichlorophenyl)-3-oxobutanamide, DIB can facilitate acetoxylation at the methylene position adjacent to the carbonyl group, resulting in the formation of 1-carbamoyl-2-oxopropyl acetate derivatives. This transformation proceeds under mild reaction conditions and offers excellent yields, making it a valuable method for functionalizing the substrate.
Recent studies have demonstrated that DIB can be prepared through the oxidation of iodobenzene with peracetic acid in acetic acid. Alternative approaches include polymer-supported analogs of DIB, which have been synthesized by treating poly(iodostyrene) or aminomethylated poly(iodostyrene) with peracetic acid. These supported reagents offer advantages in terms of recyclability and ease of product purification.
A particularly intriguing application of DIB in the chemistry of N-(2,4-dichlorophenyl)-3-oxobutanamide involves an unexpected oxidation pathway leading to 2,2-dihalo-N-phenylacetamides. This transformation was serendipitously discovered during optimization studies aimed at synthesizing 1-carbamoyl-2-oxopropyl acetate derivatives. The reaction involves the cleavage of a carbon-carbon bond in the presence of DIB and a Lewis acid as the halogen source, significantly expanding the synthetic utility of DIB in organic synthesis.
Table 1: Comparison of Reaction Conditions for DIB-Mediated Transformations of 3-Oxo-N-Substituted Butanamides
| Entry | Substrate | Oxidant | Additive | Solvent | Temperature | Time | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-oxo-N-phenylbutanamide | DIB | None | DCE | rt | 3h | 1-carbamoyl-2-oxopropyl acetate | 85 |
| 2 | 3-oxo-N-phenylbutanamide | DIB | FeCl₃ | DCE | rt | 5h | 2,2-dichloro-N-phenylacetamide | 78 |
| 3 | N-(2,4-dichlorophenyl)-3-oxobutanamide | DIB | None | DCE | rt | 3h | 1-carbamoyl-2-oxopropyl acetate | 82 |
| 4 | N-(2,4-dichlorophenyl)-3-oxobutanamide | DIB | FeCl₃ | DCE | rt | 5h | 2,2-dichloro-N-(2,4-dichlorophenyl)acetamide | 75 |
The data presented in Table 1 illustrates the profound effect of Lewis acid additives on the outcome of DIB-mediated oxidations. In the absence of Lewis acids, acetoxylation occurs preferentially, while the addition of Lewis acids such as FeCl₃ shifts the reaction pathway toward the formation of 2,2-dihalo-N-arylacetamides.
Lewis acid-catalyzed halogenation represents another valuable approach for the synthetic manipulation of N-(2,4-dichlorophenyl)-3-oxobutanamide. Various Lewis acids, including FeCl₃, ZnCl₂, and CuCl₂, have been employed to promote halogenation reactions of this substrate, often leading to unexpected and synthetically useful transformations.
The mechanism of Lewis acid-catalyzed halogenation typically involves the activation of the carbonyl group by coordination to the Lewis acid, which enhances the electrophilicity of the adjacent carbon atoms. This activation facilitates nucleophilic attack by halide ions, resulting in the incorporation of halogen atoms into the molecular framework. In the case of N-(2,4-dichlorophenyl)-3-oxobutanamide, Lewis acid-catalyzed halogenation often leads to the formation of 2,2-dihalo-N-(2,4-dichlorophenyl)acetamide derivatives through a complex process involving carbon-carbon bond cleavage.
Studies have shown that copper(I) halides, particularly CuBr, can effectively promote the dibromination of N-(2,4-dichlorophenyl)-3-oxobutanamide to yield 2,2-dibromo-N-(2,4-dichlorophenyl)acetamide. This transformation occurs through a unique mechanism involving the initial formation of a Cu(I)-substrate complex, followed by oxidation to Cu(II) in the presence of oxygen, which subsequently mediates the dihalogenation process.
A comparative study of various Lewis acids and their effectiveness in promoting halogenation reactions of N-(2,4-dichlorophenyl)-3-oxobutanamide is presented in Table 2, highlighting the remarkable influence of the Lewis acid on both reaction efficiency and product selectivity.
Table 2: Effect of Lewis Acids on Halogenation of N-(2,4-Dichlorophenyl)-3-Oxobutanamide
| Lewis Acid | Halogen Source | Solvent | Temperature | Time | Product | Yield (%) |
|---|---|---|---|---|---|---|
| FeCl₃ | - | DCE | rt | 12h | 2,2-dichloro-N-(2,4-dichlorophenyl)acetamide | 73 |
| ZnCl₂ | - | DCE | rt | 24h | 2,2-dichloro-N-(2,4-dichlorophenyl)acetamide | 68 |
| CuCl₂ | - | DCE | rt | 10h | 2,2-dichloro-N-(2,4-dichlorophenyl)acetamide | 70 |
| CuBr | - | DCE | rt | 24h | 2,2-dibromo-N-(2,4-dichlorophenyl)acetamide | 77 |
| CuI | - | Dioxane | 100°C | 5h | 2,4-dichloroaniline | 78 |
The data reveals that CuBr is particularly effective for dibromination, while CuI at elevated temperatures leads to a completely different transformation, resulting in the formation of 2,4-dichloroaniline through a process involving both C-C and C-N bond cleavage.
The choice of solvent plays a crucial role in determining the outcome of reactions involving N-(2,4-dichlorophenyl)-3-oxobutanamide, particularly those that involve carbon-carbon bond cleavage. The solvent can influence reaction pathways by affecting the stability of reaction intermediates, modulating the reactivity of reagents, and altering the energetics of transition states.
In the context of hypervalent iodine(III)-mediated transformations, the solvent can significantly impact both the rate and selectivity of the reaction. For instance, when 1,2-dichloroethane (DCE) is employed as the solvent in DIB-mediated reactions of N-(2,4-dichlorophenyl)-3-oxobutanamide, acetoxylation products are predominantly formed in the absence of additives. However, when the same reaction is conducted in dioxane, particularly at elevated temperatures and in the presence of copper(I) salts, carbon-carbon bond cleavage becomes the dominant pathway, leading to the formation of 2,4-dichloroaniline.
A systematic investigation of solvent effects on the CuI-catalyzed transformation of N-(2,4-dichlorophenyl)-3-oxobutanamide revealed that protic solvents such as methanol and water tend to promote hydrolysis reactions, while aprotic solvents favor either acetoxylation or carbon-carbon bond cleavage, depending on the specific reaction conditions and additives employed.
Table 3: Solvent Effects on the Transformation of N-(2,4-Dichlorophenyl)-3-Oxobutanamide with CuI (1.0 equiv.)
| Solvent | Temperature | Time | Major Product | Yield (%) |
|---|---|---|---|---|
| Dioxane | 100°C | 5h | 2,4-dichloroaniline | 78 |
| THF | 70°C | 8h | 2,4-dichloroaniline | 65 |
| Toluene | 100°C | 10h | 2,4-dichloroaniline | 52 |
| DCE | rt | 24h | No reaction | - |
| MeOH | 65°C | 6h | Complex mixture | - |
| H₂O/DMSO | 80°C | 4h | Hydrolysis products | - |
These results underscore the critical importance of solvent selection in reactions involving N-(2,4-dichlorophenyl)-3-oxobutanamide, particularly those aimed at inducing carbon-carbon bond cleavage. The optimal choice of solvent depends on the desired transformation and must be carefully considered in the design of synthetic methodologies involving this versatile building block.
The halogenation of N-(2,4-dichlorophenyl)-3-oxobutanamide can proceed through either dichlorination or dibromination pathways, each offering distinct advantages and challenges. A comparative analysis of these pathways reveals interesting differences in terms of reaction conditions, mechanisms, and product properties.
Dichlorination of N-(2,4-dichlorophenyl)-3-oxobutanamide typically employs Lewis acids such as FeCl₃, ZnCl₂, or CuCl₂ in combination with DIB. The reaction proceeds through a complex mechanism involving the initial formation of a hypervalent iodine-substrate complex, followed by carbon-carbon bond cleavage and incorporation of chlorine atoms. The resulting 2,2-dichloro-N-(2,4-dichlorophenyl)acetamide exhibits enhanced stability compared to its dibromo counterpart, making it a preferred choice for applications requiring prolonged storage or elevated temperatures.
In contrast, dibromination typically utilizes CuBr as both the Lewis acid and the bromine source. The reaction mechanism involves the oxidation of Cu(I) to Cu(II) in the presence of oxygen, followed by a series of transformations leading to the incorporation of bromine atoms. The resulting 2,2-dibromo-N-(2,4-dichlorophenyl)acetamide exhibits higher reactivity in subsequent transformations, particularly in elimination and substitution reactions, making it a valuable intermediate in the synthesis of functionalized acetamides and heterocycles.
A detailed comparison of the dichlorination and dibromination pathways is presented in Table 4, highlighting the key differences in reaction conditions, yields, and product properties.
Table 4: Comparative Analysis of Dichlorination vs. Dibromination of N-(2,4-Dichlorophenyl)-3-Oxobutanamide
| Parameter | Dichlorination | Dibromination |
|---|---|---|
| Reagents | DIB + FeCl₃/ZnCl₂/CuCl₂ | CuBr (3.0 equiv.) |
| Solvent | DCE | DCE |
| Temperature | Room temperature | Room temperature |
| Reaction time | 5-24h | 24h |
| Yield | 68-75% | 77% |
| Product stability | High | Moderate |
| Reactivity in subsequent transformations | Moderate | High |
| Selectivity | Good | Excellent |
| Scale-up potential | Good | Moderate |
This comparative analysis provides valuable insights for synthetic chemists seeking to design optimal routes for the transformation of N-(2,4-dichlorophenyl)-3-oxobutanamide into halogenated derivatives, allowing for the rational selection of conditions based on specific requirements and constraints.
The transformation of nitrogen-(2,4-dichlorophenyl)-3-oxobutanamide into pyrazole derivatives represents a significant advancement in antimicrobial drug development. Pyrazole scaffolds have demonstrated exceptional promise as broad-spectrum antimicrobial agents, with various derivatives showing potent activity against both Gram-positive and Gram-negative bacteria [4] [5] [6].
The synthesis of pyrazole derivatives from nitrogen-(2,4-dichlorophenyl)-3-oxobutanamide typically involves cyclocondensation reactions with hydrazine derivatives. The most effective synthetic approach utilizes the condensation of the oxobutanamide substrate with substituted hydrazines in the presence of catalytic systems [7] [8] [9]. The reaction mechanism proceeds through initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring system [10] [2].
Pyrazolo-thiazolin-4-one derivatives represent one of the most promising classes of antimicrobial agents derived from this precursor. Compounds such as 4a and 5a, featuring the dichlorophenyl moiety, have demonstrated exceptional antimicrobial potency with minimum inhibitory concentration values ranging from 0.22 to 0.48 μg/mL against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans [4]. The pyrazole-thiophene-3-carboxylate derivative 7b exhibited the highest antimicrobial activity in this series, with minimum inhibitory concentrations between 0.22 and 0.25 μg/mL across all tested pathogens [4].
The antimicrobial activity of pyrazole derivatives is significantly influenced by the substitution pattern on both the pyrazole ring and the attached aromatic system. The presence of the 2,4-dichlorophenyl group appears to be crucial for maintaining antimicrobial activity, as evidenced by the superior performance of compounds bearing this substituent [6] [11]. The dichlorophenyl group contributes to the lipophilicity of the molecule, enhancing its ability to penetrate bacterial cell membranes and reach intracellular targets [5].
| Compound | Structure Type | Gram-Positive Activity | Gram-Negative Activity | Antifungal Activity |
|---|---|---|---|---|
| 4a | Pyrazolo-thiazolin-4-one | S. aureus: 0.43 μg/mL | E. coli: 0.45 μg/mL | C. albicans: 0.22 μg/mL |
| 5a | Pyrazolo-thiazolin-4-one | S. aureus: 0.48 μg/mL | E. coli: 0.46 μg/mL | C. albicans: 0.24 μg/mL |
| 7b | Pyrazole-thiophene-3-carboxylate | S. aureus: 0.22 μg/mL | E. coli: 0.23 μg/mL | C. albicans: 0.23 μg/mL |
The incorporation of additional heterocyclic moieties, such as thiadiazole rings, further enhances the antimicrobial properties of these compounds. Pyrazole derivatives containing imidazo[2,1-b] [4] [7] thiadiazole moieties have shown particularly promising results, with compounds 21c and 23h demonstrating minimum inhibitory concentrations of 0.25 μg/mL against multidrug-resistant strains [6] [12].
The antimicrobial mechanism of pyrazole derivatives involves multiple targets within bacterial cells. These compounds demonstrate bactericidal activity by disrupting essential cellular processes, including DNA replication, protein synthesis, and cell wall formation [5] [13]. The pyrazole ring system can interact with bacterial enzymes through hydrogen bonding and π-π stacking interactions, leading to enzyme inhibition and subsequent bacterial death [14] [15].
The tetrahydropyrimidine scaffold represents a privileged structure in antitubercular drug development, with derivatives showing significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The construction of these scaffolds from nitrogen-(2,4-dichlorophenyl)-3-oxobutanamide provides access to novel antitubercular agents with improved efficacy profiles [16] [17] [18].
The most efficient method for constructing tetrahydropyrimidine scaffolds involves the Biginelli multicomponent reaction, which combines the oxobutanamide precursor with aldehydes and urea or thiourea derivatives. This reaction provides access to both tetrahydropyrimidinone and tetrahydropyrimidinethione derivatives in a single synthetic step [16] [19] [17]. The reaction proceeds through initial condensation of the aldehyde with urea, followed by Michael addition of the oxobutanamide and subsequent cyclization to form the six-membered heterocyclic ring [20] [17].
The choice of aldehyde component significantly influences the antitubercular activity of the resulting compounds. Electron-withdrawing substituents, particularly the trifluoromethyl group, enhance the antimycobacterial activity, while electron-donating groups such as methoxy or dimethylamino substituents result in inactive compounds [16] [19].
Tetrahydropyrimidine derivatives have demonstrated moderate to good antitubercular activity against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The most active compounds in this series include pyrimidinone 1a and pyrimidinethione 2a, which showed minimum inhibitory concentrations of 16 and 32 μg/mL respectively against the H37Rv strain [16] [19].
| Compound | Structure | H37Rv MIC | MDR MIC | Key Substituent |
|---|---|---|---|---|
| 1a | Tetrahydropyrimidinone | 16 μg/mL | No activity | 4-trifluoromethylphenyl |
| 2a | Tetrahydropyrimidinethione | 32 μg/mL | 128 μg/mL | 4-trifluoromethylphenyl |
| 1b | Tetrahydropyrimidinone | >128 μg/mL | No activity | 4-dimethylaminophenyl |
| 1c | Tetrahydropyrimidinone | >128 μg/mL | No activity | 4-methoxyphenyl |
The structure-activity relationships reveal that the presence of the trifluoromethyl group at the para position of the phenyl ring is essential for antitubercular activity. This substituent enhances the compound's ability to interact with the target enzyme through hydrogen bonding and provides optimal lipophilicity for cellular penetration [16] [19].
The primary molecular target of tetrahydropyrimidine derivatives is the mycobacterial thymidylate kinase enzyme, which plays a crucial role in nucleotide metabolism and DNA synthesis. Molecular docking studies have revealed that these compounds interact with the enzyme through hydrogen bonding with key amino acid residues, including asparagine 100, arginine 74, and arginine 95 [16] [19]. The tetrahydropyrimidine core mimics the natural substrate thymidine monophosphate, enabling competitive inhibition of the enzyme.
The stereochemistry of the compounds significantly influences their binding affinity and biological activity. The R-stereoisomer of compound 1a demonstrated superior binding interactions compared to the S-stereoisomer, forming four hydrogen bonds with the enzyme active site versus only two for the S-isomer [16]. This stereochemical preference provides important insights for the design of more potent derivatives.
The tetrahydropyrimidine derivatives exhibit favorable pharmacokinetic properties, including appropriate lipophilicity values (cLogP range: 1.50-3.11) and compliance with Lipinski's rule of five [16] [17]. These properties suggest good oral bioavailability and drug-like characteristics, making them suitable candidates for further development as antitubercular agents.
The development of beta-secretase 1 inhibitors represents a critical area in Alzheimer's disease drug discovery, and heterocyclic scaffolds derived from nitrogen-(2,4-dichlorophenyl)-3-oxobutanamide have shown promise in this therapeutic area. The structure-activity relationships governing beta-secretase 1 inhibition provide valuable insights for designing selective and potent inhibitors [21] [22] [23].
The beta-secretase 1 enzyme features a large and relatively hydrophobic active site that can accommodate diverse heterocyclic scaffolds. Pyrazole derivatives have emerged as particularly promising scaffolds for beta-secretase 1 inhibition, with the ability to form crucial hydrogen bonds with the catalytic aspartate residues [24] [25] [26]. The incorporation of the dichlorophenyl group from the nitrogen-(2,4-dichlorophenyl)-3-oxobutanamide precursor provides optimal hydrophobic interactions within the enzyme's S3 subsite [27] [28].
The structure-activity relationships in beta-secretase 1 inhibitor development reveal several key binding interactions that must be optimized for potent inhibition. The cyclic amidine functionality represents one of the most important structural features, forming a network of hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) [22] [23]. This interaction is essential for enzyme binding and has been incorporated into most clinical beta-secretase 1 inhibitor candidates.
| Structural Feature | Binding Mode | Activity Range | SAR Notes |
|---|---|---|---|
| Cyclic amidine functionality | Network of hydrogen bonds with catalytic aspartates | Ki = 0.34-9.8 nM | Essential for BACE1 binding |
| Pyrazole P3 ligand | Hydrogen bonded to Thr232 | Ki = 0.12 nM | Selectivity over BACE-2 |
| Fluorobenzene scaffold | Fills S1-S2 subsites | Complementary to amidine | Optimizes S1-S2 binding |
| Amino-thiazine features | Interacts with catalytic aspartate | Variable potency | Common in clinical candidates |
The pyrazole ring system has demonstrated particular utility as a P3 ligand in beta-secretase 1 inhibitors. Studies have shown that pyrazole derivatives can achieve exceptional potency (Ki = 0.12 nM) and selectivity over the related enzyme beta-secretase 2 (>3800-fold selectivity) [29] [24]. The pyrazole nitrogen forms a crucial hydrogen bond with threonine 232, while the ring system provides optimal geometric constraints for binding within the S3 subsite [30] [25].
Achieving selectivity over related aspartyl proteases, particularly cathepsin D and beta-secretase 2, represents a major challenge in beta-secretase 1 inhibitor design. The dichlorophenyl substituent derived from the oxobutanamide precursor contributes to this selectivity by providing specific hydrophobic interactions within the beta-secretase 1 active site that are not favored by other proteases [29] [31]. The positioning and electronic properties of the chlorine atoms are crucial for maintaining this selectivity profile.
The successful development of beta-secretase 1 inhibitors requires compounds that can effectively penetrate the blood-brain barrier to reach the central nervous system target. The heterocyclic scaffolds derived from nitrogen-(2,4-dichlorophenyl)-3-oxobutanamide must be optimized for appropriate physicochemical properties, including molecular weight, lipophilicity, and polar surface area [22] [23]. The replacement of highly polar groups such as acylguanidine with aminopyridine moieties has proven effective in reducing the total polar surface area while maintaining binding affinity [29] [32].
The development of brain-penetrant beta-secretase 1 inhibitors has led to several clinical candidates, including verubecestat, lanabecestat, and atabecestat, which demonstrate the potential of heterocyclic scaffolds in this therapeutic area [22] [23]. Although these compounds have faced challenges in clinical trials, they provide valuable structure-activity relationship data for future inhibitor design efforts.
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